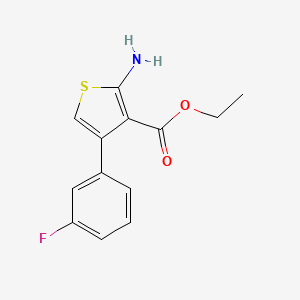

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate

CAS No.: 849659-38-7

Cat. No.: VC2789651

Molecular Formula: C13H12FNO2S

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849659-38-7 |

|---|---|

| Molecular Formula | C13H12FNO2S |

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 |

| Standard InChI Key | VKGLKBOUIONOEU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)F)N |

| Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)F)N |

Introduction

Structural Characteristics and Properties

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate belongs to the family of aminothiophenes, which are characterized by a five-membered aromatic heterocycle containing one sulfur atom. The compound's structure combines several key functional elements that contribute to its chemical versatility and potential biological activity.

The molecular architecture consists of:

-

A thiophene core providing aromaticity and specific electronic distribution

-

A primary amino group at position 2 offering nucleophilic character and hydrogen-bonding capabilities

-

An ethyl carboxylate at position 3 introducing ester functionality and potential for further derivatization

-

A 3-fluorophenyl substituent at position 4 contributing unique electronic properties due to the meta-positioned fluorine atom

Table 1: Estimated Physicochemical Properties of Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₁₃H₁₂FNO₂S | Structural analysis |

| Molecular Weight | 265.31 g/mol | Calculated from atomic weights |

| Physical State | Crystalline solid | Typical for related thiophene derivatives |

| Color | Pale yellow to off-white | Common for aminothiophene compounds |

| Melting Point | 110-135°C | Based on similar thiophene structures |

| Solubility | Soluble in DMF, DMSO, chloroform; Sparingly soluble in water | Based on functional group analysis |

| Log P | 2.5-3.0 | Estimated partition coefficient |

The meta-fluorophenyl substitution pattern distinguishes this compound from its structural isomers, potentially offering distinct biological activity profiles and chemical reactivity compared to ortho or para substituted analogs.

Synthetic Methodologies

The synthesis of Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate typically follows established methodologies for preparing substituted aminothiophenes, with modifications to incorporate the specific 3-fluorophenyl moiety.

Gewald Synthesis

The Gewald reaction represents the most versatile and widely employed approach for synthesizing 2-aminothiophenes. For Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate, this multi-component reaction would involve:

-

Condensation of a 3-fluorophenylacetone or 3-fluorophenylacetaldehyde with ethyl cyanoacetate

-

Addition of elemental sulfur

-

Base-catalyzed cyclization to form the thiophene ring

The reaction typically proceeds under moderate heating conditions (70-90°C) in polar solvents such as ethanol or dimethylformamide, with morpholine or diethylamine serving as catalysts.

Table 2: Optimized Gewald Reaction Conditions

| Parameter | Conditions | Notes |

|---|---|---|

| Reactants | 3-Fluorophenylacetone, ethyl cyanoacetate, sulfur | Molar ratio 1:1:1.2 |

| Base | Morpholine or triethylamine | 0.1-0.2 equivalents |

| Solvent | Ethanol or DMF | Sufficient for complete dissolution |

| Temperature | 70-90°C | Reflux conditions |

| Reaction Time | 4-6 hours | Monitored by thin-layer chromatography |

| Purification | Recrystallization or column chromatography | Typical solvents: ethanol/water or hexane/ethyl acetate |

| Expected Yield | 65-75% | After purification |

The mechanism involves initial Knoevenagel condensation between the carbonyl compound and active methylene nitrile, followed by sulfur incorporation and cyclization to form the thiophene ring.

Alternative Synthetic Approaches

While the Gewald reaction offers a direct route to the target compound, several alternative synthetic pathways may be considered:

-

Fiesselmann Thiophene Synthesis: Condensation of a 3-fluorobenzaldehyde with ethyl mercaptoacetate followed by cyclization with ethyl cyanoacetate.

-

Cross-Coupling Methods: Introduction of the 3-fluorophenyl group via palladium-catalyzed coupling reactions (Suzuki, Negishi, or Stille coupling) to a pre-formed halogenated aminothiophene.

-

Modification of Existing Thiophenes: Functionalization of simpler thiophene derivatives through sequential introduction of the required functional groups.

The choice of synthetic route depends on factors such as availability of starting materials, desired scale, and specific laboratory constraints.

Chemical Reactivity

Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate contains multiple reactive centers that determine its chemical behavior and potential for derivatization.

| Functional Group | Position | Characteristic Reactions | Potential Products |

|---|---|---|---|

| Amino group (-NH₂) | 2-position of thiophene | Acylation, alkylation, diazotization, imine formation | Amides, secondary/tertiary amines, diazonium salts, Schiff bases |

| Ethyl carboxylate (-COOC₂H₅) | 3-position of thiophene | Hydrolysis, transesterification, reduction, amidation | Carboxylic acids, different esters, alcohols, amides |

| Thiophene ring | Core structure | Electrophilic aromatic substitution (position 5) | Halogenated, nitrated, or acylated derivatives |

| 3-Fluorophenyl group | 4-position of thiophene | Nucleophilic aromatic substitution, metal-catalyzed coupling | Substituted phenyl derivatives, extended conjugated systems |

The presence of the primary amino group at position 2 makes the adjacent C-5 position of the thiophene ring particularly nucleophilic, facilitating electrophilic aromatic substitution reactions at this position. Meanwhile, the ethyl carboxylate group at position 3 provides opportunities for further functionalization through various transformations of the ester moiety.

Structure-Activity Relationships

The specific arrangement of functional groups in Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate contributes to its potential biological activities:

-

The 2-amino group: Essential for hydrogen bonding interactions with biological targets, particularly in enzyme active sites or receptor binding pockets.

-

The 3-carboxylate functionality: Provides additional hydrogen bond acceptor sites and influences the electronic density distribution across the molecule.

-

The 3-fluorophenyl substituent: The fluorine atom at the meta position:

-

Enhances metabolic stability by blocking potential sites of oxidative metabolism

-

Modifies the electron density of the phenyl ring

-

May participate in specific interactions with target proteins

-

Potentially improves membrane permeability due to the lipophilic nature of the C-F bond

-

The meta position of the fluorine offers a distinct electronic profile compared to ortho or para substitution, potentially leading to unique biological activity profiles.

Spectroscopic Characterization

Spectroscopic analysis provides essential tools for confirming the structure and purity of Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate. Expected spectroscopic data based on structural analysis and comparison with related compounds are summarized below.

Table 4: Expected Spectroscopic Data

| Technique | Expected Characteristic Signals | Diagnostic Value |

|---|---|---|

| ¹H NMR | δ 7.2-7.6 ppm (m, 4H, aromatic protons) δ 6.8-7.0 ppm (s, 1H, thiophene-H) δ 5.5-6.0 ppm (br s, 2H, NH₂) δ 4.2-4.4 ppm (q, 2H, -OCH₂CH₃) δ 1.2-1.4 ppm (t, 3H, -OCH₂CH₃) | Confirms presence and environment of protons |

| ¹³C NMR | δ 165-170 ppm (C=O) δ 160-165 ppm (C-F, JC-F coupling) δ 120-145 ppm (aromatic carbons) δ 105-115 ppm (C-NH₂) δ 60-65 ppm (OCH₂) δ 14-16 ppm (CH₃) | Confirms carbon framework and key functional groups |

| ¹⁹F NMR | δ -110 to -120 ppm (relative to CFCl₃) | Confirms presence and environment of fluorine |

| IR | 3300-3400 cm⁻¹ (N-H stretching) 1670-1700 cm⁻¹ (C=O stretching) 1200-1250 cm⁻¹ (C-F stretching) 700-750 cm⁻¹ (C-S stretching) | Identifies functional groups |

| Mass Spectrometry | m/z 265 [M]⁺ m/z 237 [M-C₂H₄]⁺ m/z 219 [M-OC₂H₅]⁺ | Confirms molecular weight and fragmentation pattern |

The fluorine atom provides additional diagnostic value through ¹⁹F NMR spectroscopy and through characteristic C-F coupling patterns in the ¹³C NMR spectrum. The meta position of the fluorine would show a distinct coupling pattern different from that observed in para-substituted analogs.

Research Applications

Medicinal Chemistry Applications

Thiophene derivatives similar to Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate have demonstrated diverse biological activities, suggesting potential applications in medicinal chemistry.

Table 5: Potential Therapeutic Applications

| Therapeutic Area | Potential Mechanisms/Targets | Structural Features Contributing to Activity |

|---|---|---|

| Anti-inflammatory | Cyclooxygenase/Lipoxygenase inhibition | Amino group and carboxylate functionality |

| Antimicrobial | DNA gyrase inhibition | Planar thiophene core with hydrogen bonding groups |

| Anticancer | Kinase inhibition | Hydrogen bond donors/acceptors in specific arrangement |

| Antioxidant | Free radical scavenging | Electron-rich thiophene ring |

| Central nervous system agents | Neurotransmitter modulation | Fluorine enhancing blood-brain barrier penetration |

The fluorine atom at the meta position of the phenyl ring potentially offers several advantages in drug development:

-

Increased metabolic stability compared to hydrogen or hydroxy substitutions

-

Enhanced binding affinity to target proteins through electronic effects

-

Improved membrane permeability

-

Altered hydrogen bonding properties compared to para-substituted analogs

Materials Science Applications

Beyond medicinal chemistry, Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate may find applications in materials science, particularly in areas where electronic properties are important.

Table 6: Potential Materials Science Applications

| Application Area | Relevant Properties | Contribution of Structure |

|---|---|---|

| Organic electronics | Electron transport | Conjugated thiophene system |

| Fluorescent probes | Photoluminescence | Fluorine-modified electronic distribution |

| Chemical sensors | Selective binding | Amino and carboxylate groups as recognition elements |

| Coordination chemistry | Metal complexation | Multiple coordination sites |

| Photovoltaic materials | Light absorption/charge separation | Extended conjugation system |

The presence of the fluorine atom specifically influences the electronic properties of the compound, potentially leading to unique optoelectronic characteristics that could be exploited in the development of novel materials.

Comparison with Structural Analogs

Comparing Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate with its structural analogs provides valuable insights into the influence of specific structural modifications on properties and potential applications.

Table 7: Comparison with Structural Analogs

| Compound | Key Structural Difference | Effect on Properties | Potential Application Differences |

|---|---|---|---|

| Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | Fluorine at para position | Symmetric electronic distribution, different dipole moment | Potentially different binding modes in biological targets |

| Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate | Bromine instead of fluorine at meta position | Larger halogen, stronger polarizability, weaker electronegativity | Different reactivity in halogen-sensitive reactions, potential for cross-coupling reactions |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | No halogen substituent | Absence of halogen-specific electronic effects | Reduced metabolic stability, different pharmacokinetic properties |

| Methyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate | Methyl ester instead of ethyl ester | Slightly more reactive ester, different hydrolysis rate | Potentially different pharmacokinetic profile |

The meta position of the fluorine atom in Ethyl 2-amino-4-(3-fluorophenyl)thiophene-3-carboxylate creates a unique electronic environment compared to the para-substituted analog, potentially leading to distinct interactions with biological targets and different reactivities in chemical transformations.

| Aspect | Recommendation | Rationale |

|---|---|---|

| Personal Protection | Gloves, lab coat, safety glasses | Standard practice for chemical handling |

| Respiratory Protection | Use in well-ventilated areas or fume hood | Prevents inhalation of dust or vapors |

| Storage | Cool, dry place away from oxidizers and heat sources | Prevents degradation and hazardous reactions |

| Fire Hazard | Treat as combustible material | Contains organic components |

| Spill Response | Collect dry material, avoid dust formation | Prevents inhalation and environmental contamination |

| Disposal | Follow local regulations for chemical waste | Environmental protection |

As a precautionary measure, this compound should be treated as potentially hazardous until specific toxicological data becomes available, which is standard practice for handling novel or uncommon chemical compounds in research settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume